![molecular formula C12H26N2O2 B14236125 Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]- CAS No. 549505-85-3](/img/structure/B14236125.png)
Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]-: is a chemical compound with the molecular formula C12H26N2O2 It is a derivative of octanamide, featuring a hydroxyamino group attached to a methylpropyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]- typically involves the reaction of octanoyl chloride with 2-amino-2-methyl-1-propanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxo derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, alkoxides, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its hydroxyamino group can form hydrogen bonds with active sites of enzymes, making it useful in enzyme inhibition studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its ability to form stable complexes with metal ions can be exploited in the development of metalloprotein inhibitors.
Industry: In the industrial sector, Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]- can be used as a surfactant or emulsifier in the formulation of various products, including cosmetics and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]- involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The hydroxyamino group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition. Additionally, the compound can coordinate with metal ions, disrupting metalloprotein function and leading to inhibition of metal-dependent enzymes.
Vergleich Mit ähnlichen Verbindungen
- Octanamide, N-[2-(hydroxyamino)-2-oxoethyl]-
- N-(2-Hydroxyethyl)octanamide
- N-[6-(hydroxyamino)-6-oxohexyl]octanamide
Comparison:
- Octanamide, N-[2-(hydroxyamino)-2-oxoethyl]- has a similar structure but features an oxo group instead of a methyl group, which can affect its reactivity and binding properties.
- N-(2-Hydroxyethyl)octanamide lacks the methyl group on the hydroxyamino chain, making it less sterically hindered and potentially more flexible in binding interactions.
- N-[6-(hydroxyamino)-6-oxohexyl]octanamide has a longer chain and an additional oxo group, which can influence its solubility and interaction with biological targets.
Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]- stands out due to its unique combination of a hydroxyamino group and a methylpropyl chain, providing distinct chemical and biological properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
549505-85-3 |
|---|---|
Molekularformel |
C12H26N2O2 |
Molekulargewicht |
230.35 g/mol |
IUPAC-Name |
N-[2-(hydroxyamino)-2-methylpropyl]octanamide |
InChI |
InChI=1S/C12H26N2O2/c1-4-5-6-7-8-9-11(15)13-10-12(2,3)14-16/h14,16H,4-10H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
YXVLZYMKVIIVJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NCC(C)(C)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


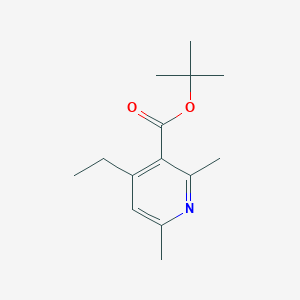
![1-Methyl-13-oxabicyclo[10.1.0]tridecane](/img/structure/B14236067.png)
![4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide](/img/structure/B14236081.png)
![Trimethyl 2,2',2''-[benzene-1,2,3-triyltris(oxy)]triacetate](/img/structure/B14236086.png)

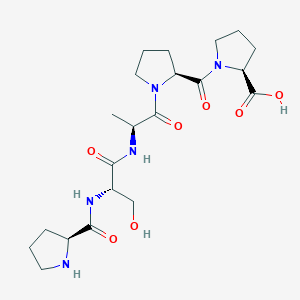
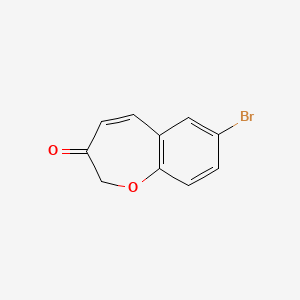
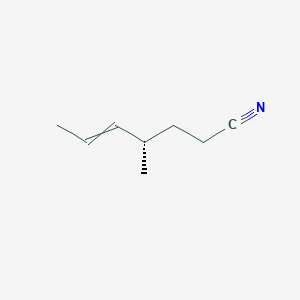
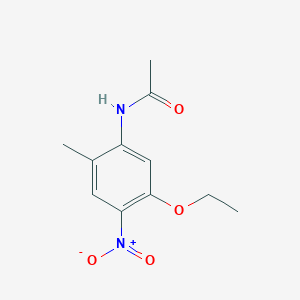
![6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid](/img/structure/B14236118.png)

![4,4',4''-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol](/img/structure/B14236141.png)
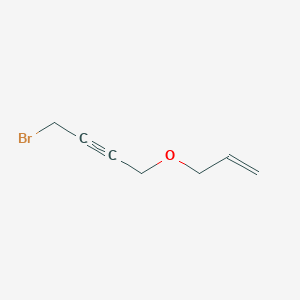
![(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)(methylazanediyl)ethane-2,1-diyl] diacetate](/img/structure/B14236149.png)
